molecular formula C13H8ClFO2 B6340806 4-Chloro-2-(4-fluorophenyl)benzoic acid CAS No. 1214344-12-3

4-Chloro-2-(4-fluorophenyl)benzoic acid

Cat. No.: B6340806
CAS No.: 1214344-12-3
M. Wt: 250.65 g/mol
InChI Key: TXWLTPNPQBQJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C₁₃H₈ClFO₂ It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: As mentioned earlier, the compound can undergo Suzuki–Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid derivative.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzoic acid: Similar structure but with different substitution pattern.

    4-Chloro-2-fluorobenzoic acid: Another isomer with different properties.

    4-Chloro-2-(4-fluorophenyl)phenol: Similar aromatic substitution but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

4-Chloro-2-(4-fluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWLTPNPQBQJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673458
Record name 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-12-3
Record name 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.